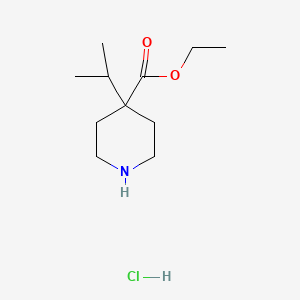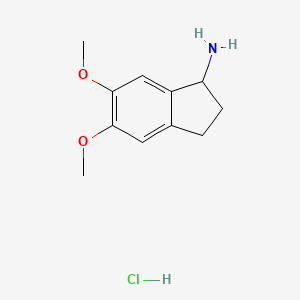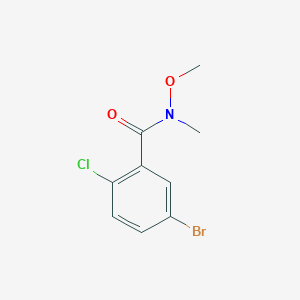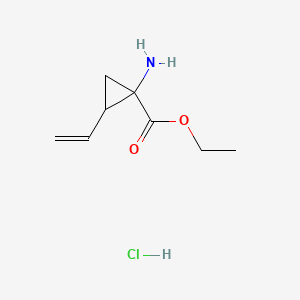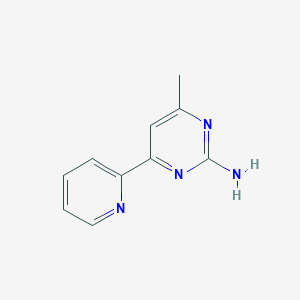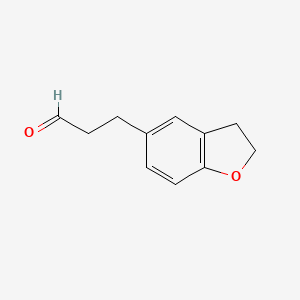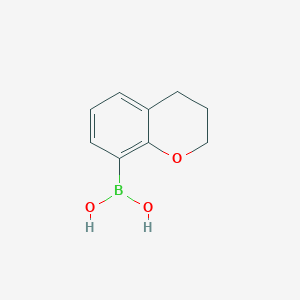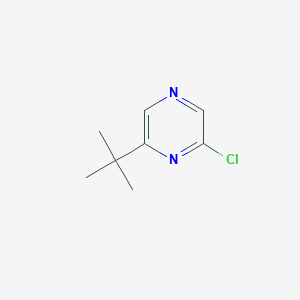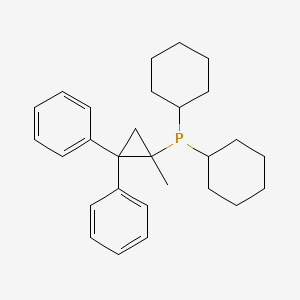
Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Overview
Description
Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane is a useful research compound. Its molecular formula is C28H37P and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of complex molecules. For instance, Mayer, Fawzi, and Steimann (1993) synthesized a new tripodal phosphane ligand involving modifications to a cyclohexane ring, which was then complexed with iridium (Mayer, H., Fawzi, R., & Steimann, M., 1993).
Role in Radical Reactions : Newcomb and Miranda (2004) explored the use of the 2,2-diphenylcyclopropyl group in accelerating reactions of α-methoxy radicals, demonstrating its potential in trapping products of radical reactions and offering a useful chromophore for kinetic studies (Newcomb, M., & Miranda, N., 2004).
Lewis Donor-Acceptor Applications : Chikkali et al. (2008) studied a phosphane-functionalised benzo-1,3,2-dioxaborol, demonstrating its ability to act as a bifunctional donor/acceptor ligand, potentially useful for main chain organometallic polymers or multimetallic complexes (Chikkali, S. H., Magens, S., Gudat, D., et al., 2008).
In Metal Complexes : Correia, Domingos, and Santos (2000) synthesized new heterofunctionalized phosphane and used them to form trichlorooxorhenium(V) complexes, contributing to the understanding of metal-ligand interactions (Correia, J., Domingos, A., & Santos, I., 2000).
In Anticancer Research : Sulaiman et al. (2020) investigated gold(I) complexes of 2-(diphenylphosphanyl)-1-aminocyclohexane, finding significant in vitro cytotoxicity against various cancer cell lines (Sulaiman, A. A., Alhoshani, A. R., As Sobeai, H. M., et al., 2020).
Catalytic Asymmetric Hydrogenation : Zhang et al. (1994) synthesized new bisphosphane ligands and demonstrated their effectiveness in catalytic asymmetric hydrogenation, showing potential applications in stereoselective synthesis (Zhang, X., Mashima, K., Koyano, K., et al., 1994).
Sustainable Chemical Processes : Fleckenstein and Plenio (2008) used a water-soluble Pd complex of dicyclohexylphosphine for copper-free Sonogashira cross-couplings in a sustainable reaction protocol, highlighting the role of such compounds in green chemistry (Fleckenstein, C., & Plenio, H., 2008).
Mechanism of Action
Target of Action
The primary targets of Cy-cBRIDP are palladium-catalyzed coupling reactions . These reactions are crucial in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of various compounds .
Mode of Action
Cy-cBRIDP interacts with its targets by serving as a ligand in palladium-catalyzed coupling reactions . It enhances the initial oxidative addition to the aryl halide and the final reductive elimination step of the catalytic cycle . This unique level of electron-richness and steric hindrance makes it an efficient ligand for cross-coupling reactions .
Biochemical Pathways
The biochemical pathways affected by Cy-cBRIDP involve the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, aryl etherification, and carbonylation reactions . These reactions are part of the palladium-catalyzed coupling of aryl halides, which are key in constructing carbon-carbon and carbon-nitrogen bonds .
Result of Action
The result of Cy-cBRIDP’s action is the efficient formation of carbon-carbon and carbon-nitrogen bonds . This is achieved through its role in enhancing the efficiency of palladium-catalyzed coupling reactions . The compound’s action leads to the successful synthesis of a wide range of substituted arenes .
Action Environment
The action, efficacy, and stability of Cy-cBRIDP can be influenced by various environmental factors. For instance, the presence of oxygen and the temperature can affect the efficiency of the reactions it catalyzes . Furthermore, the nature of the other reactants and the specific reaction conditions can also impact the action of Cy-cBRIDP .
Properties
IUPAC Name |
dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAVZKVTWHWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699918 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023330-38-2 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


